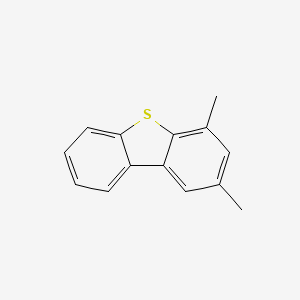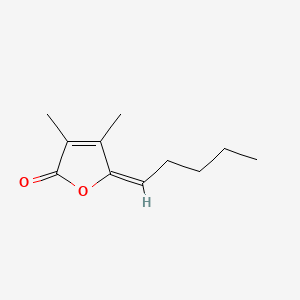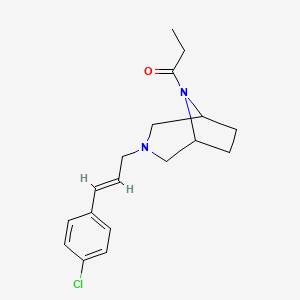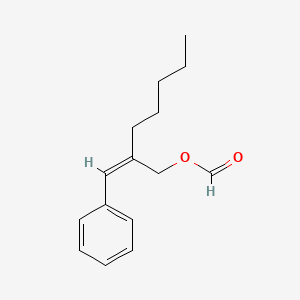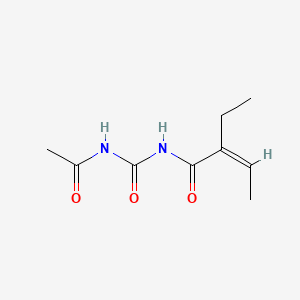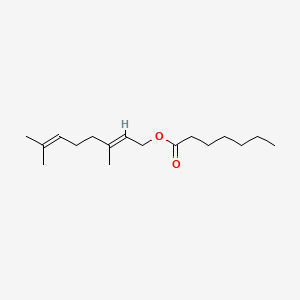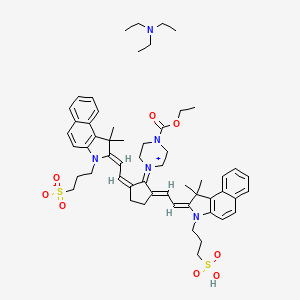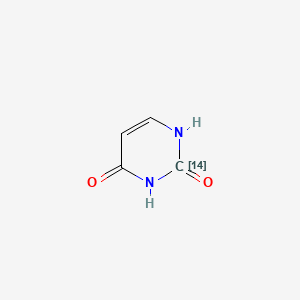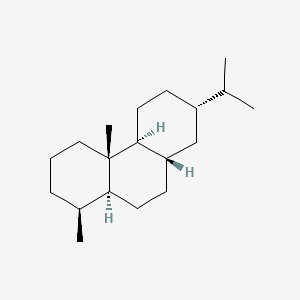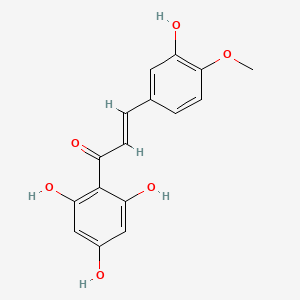
2',4',6',3-Tetrahydroxy-4-methoxychalcone
Overview
Description
2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone , also known as Hesperetin Chalcone , is a natural flavonoid compound. Its chemical formula is C16H14O6 , and it has a molecular weight of 302.28 g/mol . The compound exhibits interesting biological properties and has drawn attention due to its potential health benefits.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties :
- The synthesis of 2'-hydroxychalcone epoxides, including variants like 2'-hydroxy-6'-methoxychalcone epoxide, demonstrates the chemical versatility of these compounds. These syntheses involve various methods, including the removal of protective groups in acidic conditions (Adams & Main, 1991).
- Research on the synthesis of 2',3',4,4',6'-Pentahydroxychalcone, an aglycone of carthamin, and its isomerization into different forms of tetrahydroxyflavanone, explores the transformation and potential applications of these compounds in various fields (Obara, Onodera, Kurihara, & Yamamoto, 1978).
Biological Activities :
- Certain chalcone derivatives have been tested for cytotoxicity and potential anticancer applications. For example, a study on the cytotoxicity of C-Methylated Chalcones from Syzygium samarangense showed significant activity against certain cancer cell lines (Amor et al., 2007).
- Another study synthesized specific chalcone derivatives as candidates for anticancer activity against cervical, colon, and breast cancer cell lines in vitro, highlighting their potential therapeutic applications (Matsjeh, Swasono, Anwar, Solikhah, & Lestari, 2017).
Pharmacological Effects :
- The inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha by 2'-hydroxychalcone derivatives in RAW 264.7 cells suggests anti-inflammatory and immunomodulatory properties of these compounds (Ban et al., 2004).
Photophysical Properties :
- The photochromic system of 2-hydroxy-4'-methoxychalcone was identified as a potential optical memory system with nondestructive readout ability, indicating its use in photonics and data storage technologies (Horiuchi, Shirase, Okutsu, Matsushima, & Hiratsuka, 2000).
Crystal and Molecular Structures :
- Studies on the crystal and molecular structures of chalcones, like 4-methoxychalcone, contribute to our understanding of their chemical behavior and potential applications in material science (Rabinovich & Schmidt, 1970).
properties
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h2-8,17,19-21H,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFGBLHCLKLQIG-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432651 | |
| Record name | Hesperetin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4',6',3-Tetrahydroxy-4-methoxychalcone | |
CAS RN |
75679-30-0 | |
| Record name | Hesperetin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B1623724.png)
